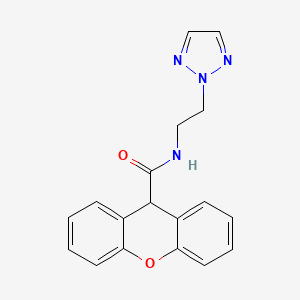

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

説明

特性

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQOWKDBZBDBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. One common method for synthesizing 1,2,3-triazoles is through the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes . This reaction can be catalyzed by copper(I) to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Huisgen cycloaddition reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反応の分析

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the triazole ring or the xanthene moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has shown promise in several medicinal applications:

- Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor of carbonic anhydrase, an enzyme critical for regulating pH and ion balance in biological systems. This inhibition could have therapeutic implications for conditions like glaucoma and certain types of cancer .

- Anti-Cancer Activity: Research suggests that derivatives of xanthene compounds exhibit anti-cancer properties. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide may share similar activities due to its structural characteristics .

Material Science

The xanthene core contributes to the compound's photostability and fluorescence properties, making it suitable for applications in material science:

- Fluorescent Dyes: The compound can serve as a building block for developing new fluorescent dyes used in bioimaging and sensors .

- Photostabilizers: Its stability under light exposure makes it a candidate for use in photostabilizers in various industrial applications .

Biological Probing

The unique structure of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide allows it to function as a probe in biological studies:

- Interaction Studies: Its ability to bind effectively with various biological targets can be explored to study receptor interactions and enzyme mechanisms.

作用機序

The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, the triazole ring may interact with enzymes or receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and bioavailability.

類似化合物との比較

Key Observations :

- Polarity and Solubility: The triazole-ethyl substituent in the target compound likely offers intermediate polarity compared to the cyano group (high polarity) and methoxyethyl group (moderate polarity). This balance may improve membrane permeability while retaining water solubility.

- Bioactivity : While direct bioactivity data for the triazole derivative is absent, analogues like 9-oxo-9H-xanthene-2-carboxylic acid exhibit antiallergic properties, suggesting the xanthene core itself contributes to biological interactions .

Carbazole-Based Analogues

Carbazole derivatives share a tricyclic aromatic system but replace the xanthene oxygen with a nitrogen atom. Examples include:

Key Observations :

- Biological Performance : Carbazole analogues demonstrate antimicrobial and neuroactive properties, whereas xanthene derivatives prioritize antiallergic or fluorescence-based applications .

Heterocyclic Substituent Comparison

The 1,2,3-triazole group distinguishes the target compound from other heterocyclic substituents:

Key Observations :

- Bioactivity : 1,3,4-Oxadiazole derivatives show stronger antimicrobial activity than triazoles, likely due to their electron-deficient core enhancing target binding .

- Metabolic Stability : Triazoles are more resistant to oxidative metabolism compared to isoxazoles, making them preferable for drug design .

生物活性

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound features a triazole ring , a xanthene core , and a carboxamide functional group . Its chemical formula contributes to its unique interactions within biological systems, making it a candidate for various therapeutic applications. The synthesis typically involves the Huisgen cycloaddition reaction , which is a key method for forming the triazole ring followed by its attachment to the xanthene moiety.

Anticancer Activity

Research indicates that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects. For instance:

- MCF-7 (breast cancer) : IC50 values have shown promising results indicating strong cytotoxicity.

- HCT-116 (colon cancer) : The compound displayed significant growth inhibition.

- HepG2 (liver cancer) : Exhibited notable efficacy in reducing cell viability.

In comparative studies, it has been found that this compound outperforms standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of cytotoxicity against certain cell lines .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has been studied for its ability to inhibit enzymes critical in various biological processes:

- Carbonic Anhydrase Inhibition : This enzyme plays a vital role in maintaining acid-base balance and respiration. The compound's ability to inhibit this enzyme suggests potential applications in treating conditions related to acid-base disturbances.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Triazole Ring : Known for its ability to coordinate with metal ions in enzyme active sites, potentially altering enzyme function.

- Xanthene Moiety : Contributes to the stability and bioavailability of the compound within biological systems.

These interactions may lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting microbial growth .

Case Studies and Research Findings

A variety of studies have been conducted exploring the efficacy of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Anticancer Activity | IC50 values indicate significant antiproliferative effects on MCF-7 and HCT-116 cells. |

| Study 2 | Antimicrobial Effects | Effective against E. coli and S. aureus, demonstrating potential as an antibacterial agent. |

| Study 3 | Enzyme Inhibition | Inhibits carbonic anhydrase with implications for respiratory and metabolic disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。